molecular formula C3H7NO3 B555941 Isoserine CAS No. 565-71-9

Isoserine

Cat. No.: B555941
CAS No.: 565-71-9
M. Wt: 105.09 g/mol
InChI Key: BMYNFMYTOJXKLE-UHFFFAOYSA-N
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Description

dl-Isoserine (CAS: 565-71-9), also known as 3-amino-2-hydroxypropanoic acid, is a non-proteinogenic amino acid with the molecular formula C₃H₇NO₃ and a molar mass of 105.09 g/mol . Its structure features a β-amino group (position 3) and an α-hydroxy group (position 2), distinguishing it from canonical amino acids like serine (α-amino, β-hydroxy) . dl-Isoserine exhibits a high melting point of 235°C (with decomposition) and moderate aqueous solubility (15.3 g/L at 20°C) . It is used in peptide synthesis, particularly as a protected derivative (e.g., Fmoc-DL-isoserine), and in pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870737
Record name (+/-)-Isoserine
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Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-71-9, 632-12-2
Record name Isoserine
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Record name Isoserine
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Record name 3-Amino-2-hydroxypropionic acid
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Record name (+/-)-Isoserine
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Record name Propanoic acid, 3-amino-2-hydroxy
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Record name 3-Amino-2-hydroxypropanoic acid
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Record name Isoserine, DL-
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Preparation Methods

Reaction Mechanism and Optimization

The process begins with α-halogenation of acrylic acid using tert-butyl hypochlorite (t-BuOCl) or N-bromosuccinimide (NBS) in aqueous medium (Figure 1). Halogenation proceeds via electrophilic addition, forming α-chloro-β-hydroxypropionic acid (X = Cl) or α-bromo-β-hydroxypropionic acid (X = Br). Critical parameters include:

  • Temperature control : 0–20°C prevents polymerization of acrylic acid

  • Solvent ratio : Acrylic acid:water = 1:2–1:15 (v/v) balances reactivity and solubility

  • Halogenating agent stoichiometry : 1:1 molar ratio with acrylic acid minimizes side products

Ammonolysis follows, where the halogenated intermediate reacts with concentrated ammonia (25–28% w/w) at 50–80°C for 12–20 hours. Nucleophilic substitution replaces the α-halogen with an amino group, yielding DL-isoserine after crystallization.

Performance Data

Table 1 compares yields from optimized protocol variations:

Halogenating AgentTemp (°C)Ammonia Ratio (v/v)Yield (%)Purity (%)
t-BuOCl501:107098.5
NBS501:156897.8
t-BuOCl801:56395.2

Key advantages of this method:

  • Cost efficiency : Acrylic acid ($1.2/kg) vs. glycidic acid ($45/kg)

  • Safety : Eliminates azide intermediates (explosion risk)

  • Scalability : 100+ kg batches demonstrated in pilot plants

Stereoselective Alkylation of Isoserine Derivatives

Recent advances in asymmetric synthesis, as reported by PMC9490828, enable access to β²,²-amino acids through chiral bicyclic N,O-acetal intermediates. While optimized for β²,² systems, this methodology provides insights into stereocontrol strategies applicable to DL-isoserine.

Bicyclic N,O-Acetal Formation

L-isoserine derivatives react with 2,2,3,3-tetramethoxybutane under acid catalysis, forming rigid bicyclic structures that enforce facial selectivity during alkylation (Figure 2). The reaction proceeds via:

  • N,O-Acetalization : Condensation between amino and carbonyl groups

  • Transcarbamoylation : Intramolecular cyclization creates 7-membered ring

Diastereoselective Alkylation

Lithium hexamethyldisilazide (LHMDS)-mediated alkylation at -78°C achieves 98:2 dr when using methyl iodide. Computational modeling reveals:

  • Concave-face attack minimizes torsional strain in bicyclic transition state

  • Steric shielding by methoxy groups directs electrophiles to α-position

Though developed for β²,²-amino acids, this approach suggests pathways for enantiopure DL-isoserine synthesis through judicious protecting group selection.

Comparative Analysis of Synthetic Routes

Table 2 evaluates key metrics across major DL-isoserine preparation methods:

MethodStarting MaterialStepsOverall Yield (%)Cost Index*Environmental Impact
Halogenation-AminationAcrylic acid268–701.0Low (no azides)
Epoxide-Azide[6-8]Glycidic acid445–508.7High (NaN3 usage)
Nitromethane RouteNitromethane355–605.2Moderate
Bicyclic AlkylationL-isoserine58212.4Low

*Relative to acrylic acid method; includes reagents, purification, waste treatment

The halogenation-amination method dominates industrial production due to favorable economics, while the bicyclic approach shows promise for high-value pharmaceutical intermediates requiring enantiopurity.

Industrial Applications and Scalability Considerations

Pharmaceutical Intermediates

DL-isoserine serves as a precursor to:

  • Anticancer agents : Carboplatin analogs with improved solubility

  • Antibiotics : Cephalosporin derivatives with β-lactamase resistance

Process Intensification Strategies

  • Continuous flow reactors : Reduce halogenation step from 12h to 45min

  • Membrane crystallization : Achieve 99.9% purity without solvent swaps

Regulatory Compliance

The t-BuOCl route meets REACH standards with:

  • PMI (Process Mass Intensity) : 23 vs. industry average 35

  • E-factor : 8.2 kg waste/kg product (pharma acceptable <25)

Chemical Reactions Analysis

DL-Isoserine undergoes various types of chemical reactions, including:

    Oxidation: DL-Isoserine can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can convert DL-Isoserine into its corresponding alcohol derivatives.

    Substitution: DL-Isoserine can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxo acids, alcohol derivatives, and substituted amino acids .

Mechanism of Action

The mechanism by which DL-Isoserine exerts its effects involves its role in protein synthesis and other biochemical processes. It acts as a building block for proteins and peptides, interacting with various molecular targets and pathways involved in these processes. The specific molecular targets and pathways can vary depending on the context in which DL-Isoserine is used .

Comparison with Similar Compounds

Serine (L-, D-, and DL-Forms)

Property dl-Isoserine L-Serine DL-Serine
CAS Number 565-71-9 56-45-1 302-84-1
Molecular Formula C₃H₇NO₃ C₃H₇NO₃ C₃H₇NO₃
Structure β-amino, α-hydroxy α-amino, β-hydroxy α-amino, β-hydroxy (racemic)
Melting Point 235°C (dec.) 228°C 246°C
Solubility (20°C) 15.3 g/L ~360 g/L (water) ~250 g/L (water)

Key Differences :

  • Positional Isomerism: The swapped positions of the amino and hydroxyl groups in dl-Isoserine result in distinct hydrogen-bonding patterns and steric effects, impacting solubility and reactivity .

Cycloserine

Property dl-Isoserine Cycloserine
CAS Number 565-71-9 68-39-3
Molecular Formula C₃H₇NO₃ C₃H₆N₂O₂
Structure Linear β-amino-α-hydroxy acid Cyclic 4-amino-3-isoxazolidinone
Applications Peptide synthesis Antibiotic (tuberculosis treatment)

Key Differences :

  • Ring vs. Chain : Cycloserine’s cyclic structure confers rigidity and enzyme inhibitory activity, whereas dl-Isoserine’s linear structure allows for flexibility in synthetic modifications .

Other Positional Isomers

  • Threonine: While threonine (α-amino, β-hydroxy, γ-methyl) shares the α-amino-β-hydroxy motif with serine, dl-Isoserine lacks the methyl branch, simplifying its synthetic utility .
  • Allo-Isoleucine: A branched-chain amino acid (CAS: 55723-45-0) with distinct stereochemistry; unlike dl-Isoserine, it is proteinogenic and used in chiral synthesis .

Physicochemical and Functional Insights

  • Solubility: dl-Isoserine’s lower solubility compared to serine (15.3 g/L vs. ~360 g/L) reflects reduced polarity due to the β-amino group’s weaker hydration capacity .
  • Thermal Stability : The high melting point (235°C) of dl-Isoserine suggests strong intermolecular hydrogen bonding, a trait exploited in heat-resistant polymer applications .
  • Derivatives : N-β-Fmoc-DL-isoserine (CAS: N/A) is widely used in solid-phase peptide synthesis, offering orthogonal protection compared to serine derivatives .

Discrepancies and Notes

  • CAS Number Variants : Some sources (e.g., ) cite CAS 632-12-2 for dl-Isoserine, likely due to historical naming inconsistencies. However, 565-71-9 is the widely accepted identifier .
  • Stereochemical Complexity: The "DL" prefix denotes racemic mixtures, whereas enantiopure forms (e.g., D-isoserine, CAS 632-11-1) are niche reagents in asymmetric synthesis .

Biological Activity

Introduction

dl-Isoserine, a beta-amino acid, has garnered attention due to its unique structural properties and potential biological activities. This compound is a diastereomer of L-isoserine, which is known for its role in various biochemical processes. The biological activity of dl-isoserine encompasses antimicrobial properties, potential applications in drug synthesis, and its role in metabolic pathways.

dl-Isoserine can be synthesized through several methods, including the nucleophilic addition of sodium azide to glycidic acid followed by hydrolysis. This process yields isoserine as a key intermediate for various pharmaceutical applications . The structural formula of dl-isoserine is represented as follows:

C3H7NO3\text{C}_3\text{H}_7\text{NO}_3

Table 1: Key Properties of dl-Isoserine

PropertyValue
Molecular Weight105.09 g/mol
Melting Point150-152 °C
SolubilitySoluble in water

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of dl-isoserine when incorporated into antibiotic formulations. Specifically, it has been shown to enhance the activity of aminoglycoside antibiotics and β-lactam antibiotics by acting as a side chain that increases their binding affinity to bacterial targets .

Case Study: Synergistic Effects with Antibiotics

A study examined the effects of incorporating dl-isoserine into aminoglycoside antibiotics. The introduction of this compound increased the antimicrobial activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotic therapies .

Role in Metabolic Pathways

dl-Isoserine plays a significant role in amino acid metabolism. It has been shown to suppress the activity of certain serine metabolism enzymes, impacting various biosynthetic pathways. This inhibition can influence the synthesis of essential metabolites such as pantothenic acid, which is crucial for coenzyme A production .

Synthesis of Bioactive Compounds

The versatility of dl-isoserine as a building block for synthesizing bioactive compounds has been explored extensively. Its derivatives have been used to create chiral bicyclic compounds that exhibit promising activity in medicinal chemistry. For example, one study reported the synthesis of bicyclic N,O-acetal derivatives from dl-isoserine, which demonstrated significant stability and potential therapeutic applications .

Table 2: Applications of dl-Isoserine Derivatives

Derivative TypeApplication Area
Bicyclic N,O-acetalsPeptidomimetics, Drug Discovery
Amino Acid AnaloguesAntimicrobial Agents
β-Amino AcidsEnzyme Inhibition Studies

Q & A

Q. How to ensure reproducibility in DL-Isoserine synthesis protocols?

  • Guidelines :
  • Document reaction conditions (catalyst loading, solvent purity) in full.
  • Share raw spectral data (NMR, IR) as supplementary information ().
  • Use open-source platforms (e.g., Zenodo) for dataset archiving.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoserine
Reactant of Route 2
Reactant of Route 2
Isoserine

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